molecular formula C10H14N2O B2376250 3-amino-N-(4-methylphenyl)propanamide CAS No. 515131-50-7

3-amino-N-(4-methylphenyl)propanamide

Cat. No.: B2376250
CAS No.: 515131-50-7
M. Wt: 178.235
InChI Key: MCBHIQWJVMYWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-amino-N-(4-methylphenyl)propanamide” is a chemical compound with the CAS Number: 946689-96-9. It has a linear formula of C10 H14 N2 O . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) . This indicates that the compound has a molecular weight of 178.23 and consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 178.23 . The compound’s InChI code is 1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) .

Scientific Research Applications

Antibacterial Activity

3-amino-N-(4-methylphenyl)propanamide has been explored for its potential in synthesizing compounds with antibacterial activity. For instance, Tumosienė et al. (2012) synthesized various derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, resulting in compounds that showed good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Muscle Relaxant and Anticonvulsant Activities

The compound has been linked to the synthesis of muscle relaxant and anticonvulsant agents. For instance, Tatee et al. (1986) reported that certain derivatives of this compound exhibited selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).

Pharmacokinetics and Metabolism Studies

The pharmacokinetics and metabolism of derivatives of this compound have been a subject of research. Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, highlighting the potential of this class of compounds in therapeutic applications (Wu et al., 2006).

Malaria Treatment Research

Compounds derived from this compound have been investigated for their potential in malaria treatment. Norcross et al. (2019) described the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, resulting in compound 28, which displayed excellent antimalarial potency and selectivity (Norcross et al., 2019).

TRPV1 Antagonists for Pain Management

The potential of derivatives as TRPV1 antagonists for pain management has been explored. Kim et al. (2012) designed a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which demonstrated strong analgesic activity in a rat neuropathic model (Kim et al., 2012).

Anticonvulsant Studies

Idris et al. (2011) studied the anticonvulsant properties of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides. They found these compounds to be effective in seizure test models, suggesting their potential use against generalized seizures (Idris et al., 2011).

Safety and Hazards

The safety data sheet (SDS) for “3-amino-N-(4-methylphenyl)propanamide” can be found at the provided link . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

3-amino-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBHIQWJVMYWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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